4-[1-(4,6-Dimethoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
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Overview
Description
4-[1-(4,6-Dimethoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4,6-Dimethoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the formation of the azetidine and piperazine rings. Common reagents used in these reactions include dimethoxy compounds, azetidine derivatives, and piperazine. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4,6-Dimethoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-[1-(4,6-Dimethoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-(4,6-Dimethoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Dimethoxypyrimidin-2-yl)urea: Shares the pyrimidine ring structure but lacks the azetidine and piperazine moieties.
4,6-Dimethoxypyrimidine: A simpler compound with only the pyrimidine ring and methoxy groups.
Uniqueness
4-[1-(4,6-Dimethoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions and applications in various fields of research.
Properties
Molecular Formula |
C13H19N5O3 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-[1-(4,6-dimethoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one |
InChI |
InChI=1S/C13H19N5O3/c1-20-11-5-12(21-2)16-13(15-11)18-6-9(7-18)17-4-3-14-10(19)8-17/h5,9H,3-4,6-8H2,1-2H3,(H,14,19) |
InChI Key |
KBMSZIGNJPJULU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CC(C2)N3CCNC(=O)C3)OC |
Origin of Product |
United States |
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